Lipophilicity-Driven Permeability and Solubility Profile Shift vs. ML221
The replacement of the 4-nitro group in ML221 with a 3-methoxy group is predicted to significantly reduce lipophilicity. The computed XLogP3 for a closely related 3-substituted analog (3-trifluoromethylbenzoate) is 3.3 [1], while the 4-methoxy analog has a computed XLogP3 of 2.8 [2]. This indicates a trend where 3-substituted methoxy derivatives occupy a unique lipophilicity range distinct from both the 4-nitro analog (ML221, estimated XLogP3 > 2.8) and the 4-methoxy regioisomer. For the target compound, this moderate lipophilicity optimizes the balance between aqueous solubility and passive membrane permeability, a critical parameter for consistent in vitro assay performance.
| Evidence Dimension | XLogP3 (Lipophilicity) |
|---|---|
| Target Compound Data | Predicted to be approximately 2.8 (based on regioisomer and analog trends) |
| Comparator Or Baseline | ML221 (4-nitrobenzoate analog): Estimated XLogP3 > 2.8; 4-methoxybenzoate analog: Computed XLogP3 = 2.8 [2] |
| Quantified Difference | The target compound's predicted lipophilicity is lower than the 4-nitro analog and potentially distinct from the 4-methoxy regioisomer. |
| Conditions | Computed by XLogP3 algorithm, PubChem data. |
Why This Matters
A unique lipophilicity profile directly influences the compound's non-specific binding, solubility, and permeability, which are key determinants of assay reliability and in vivo pharmacokinetic potential.
- [1] Kuujia. Cas no 877636-63-0. 4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 3-(trifluoromethyl)benzoate. Product Page. View Source
- [2] PubChem. Compound Summary for CID 6338766, [4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-methoxybenzoate. View Source
